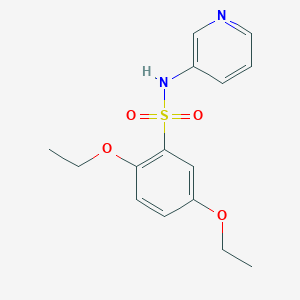
4-chloro-2-methyl-6-quinolinol
Übersicht
Beschreibung
4-chloro-2-methyl-6-quinolinol (CMQ) is a heterocyclic compound that has been extensively studied for its various applications in scientific research. It is a derivative of hydroxyquinoline and has been used as a chelating agent, an antibacterial agent, and an antifungal agent.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methyl-6-quinolinol as an antibacterial and antifungal agent is not fully understood. However, it is believed that 4-chloro-2-methyl-6-quinolinol chelates with metal ions present in the bacterial or fungal cells, thereby disrupting their normal functioning. 4-chloro-2-methyl-6-quinolinol may also interfere with the DNA replication process in bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
4-chloro-2-methyl-6-quinolinol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. 4-chloro-2-methyl-6-quinolinol has also been shown to have antioxidant properties and can scavenge free radicals. It has been found to be non-toxic to mammalian cells at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-2-methyl-6-quinolinol in lab experiments include its high yield, good purity, and low toxicity to mammalian cells. However, 4-chloro-2-methyl-6-quinolinol has some limitations as well. It is not effective against all bacterial and fungal strains. The mechanism of action of 4-chloro-2-methyl-6-quinolinol is not fully understood, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-2-methyl-6-quinolinol in scientific research. One direction is the development of new derivatives of 4-chloro-2-methyl-6-quinolinol with enhanced antibacterial and antifungal properties. Another direction is the investigation of the mechanism of action of 4-chloro-2-methyl-6-quinolinol in more detail. This could lead to the development of new drugs that target bacterial and fungal cells in a more specific manner. Additionally, the use of 4-chloro-2-methyl-6-quinolinol in the determination of metal ions in biological samples could be further explored.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-methyl-6-quinolinol has been extensively used in scientific research for its various applications. It has been used as a chelating agent for the determination of various metals in biological samples. 4-chloro-2-methyl-6-quinolinol has also been used as an antibacterial agent against various gram-positive and gram-negative bacteria. It has been found to be effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-chloro-2-methyl-6-quinolinol has also been used as an antifungal agent against various fungal strains.
Eigenschaften
IUPAC Name |
4-chloro-2-methylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTAHWNVIFOUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylquinolin-6-ol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)






![2-[(8-quinolinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5718114.png)
![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)